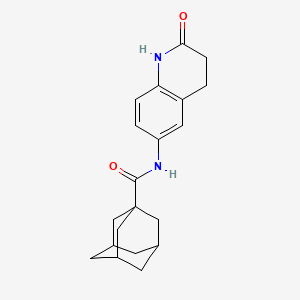
(3r,5r,7r)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3r,5r,7r)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The treatment of adamantane-1-carboxamides with oxalyl chloride has been shown to afford unstable oxazoline-4,5-dione derivatives, which can be converted to corresponding oxazolidine-4,5-dione derivatives. This process elucidates the reaction mechanism of carboxamides with oxalyl chloride and highlights the mass spectra of adamantyl oxazolidine-4,5-dione derivatives, offering insights into the synthesis and structural elucidation of adamantane derivatives Sasaki, Eguchi, & Toru, 1969.
Antimicrobial and Antimalarial Activities
- Adamantane-quinoline derivatives have shown pronounced in vitro and in vivo activity against Plasmodium berghei, highlighting their potential as two-stage antimalarials. Such compounds exhibit intrahepatocytic parasite inhibitory effects, marking them as significant for developing new antimalarial agents Terzić et al., 2016.
Pharmacological Applications
- Adamantane derivatives have been studied for their antimicrobial and hypoglycemic activities. For instance, adamantane-isothiourea hybrids displayed potent broad-spectrum antibacterial activity and showed significant in vivo hypoglycemic effects in diabetic rats, suggesting their utility in developing new therapeutic agents Al-Wahaibi et al., 2017.
Material Science and Catalysis
- The use of adamantane and its derivatives in material science, particularly in forming stable carbocations and conducting selective oxidative cleavage-cyclization, illustrates their versatility. Such chemical transformations are crucial for synthesizing novel materials and catalysts Krasutsky et al., 2000.
Eigenschaften
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-18-4-1-15-8-16(2-3-17(15)22-18)21-19(24)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-3,8,12-14H,1,4-7,9-11H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZFMBZRWUFHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)
![3-[1,1'-Biphenyl]-4-yl-1H-pyrazole](/img/structure/B2967315.png)
![Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2967316.png)
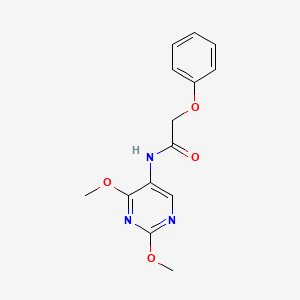
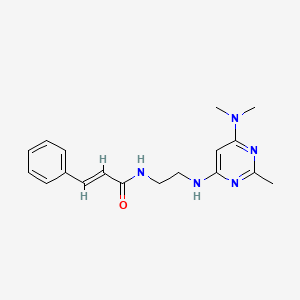
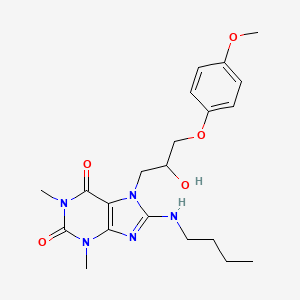
![(5-Fluoropyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967324.png)
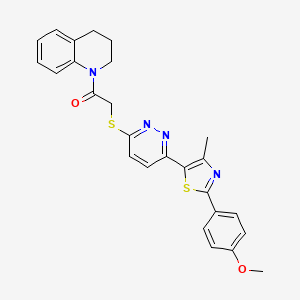
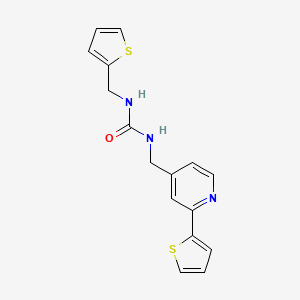
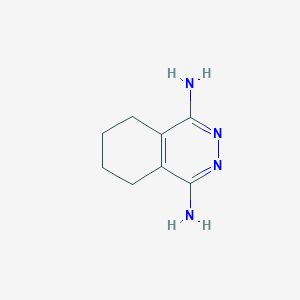
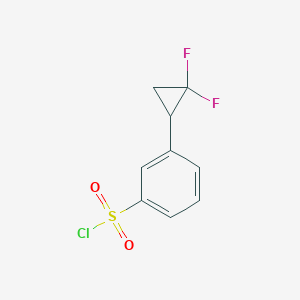
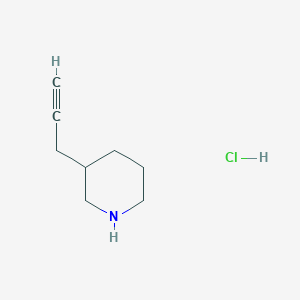

![N-[4-(4-pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B2967335.png)